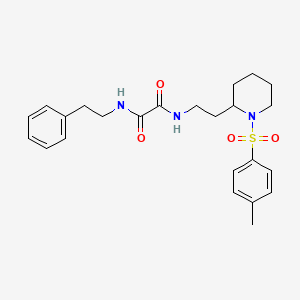

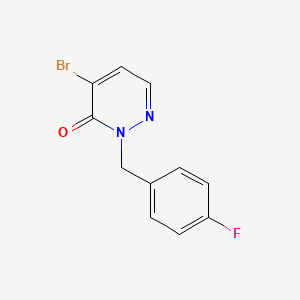

4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one, also known as 4-Bromo-2-(4-fluorobenzyl)-1,2-dihydropyridazin-3(2H)-one, is a chemical compound belonging to the pyridazinone family. It is a white crystalline solid with a molecular weight of 297.13 g/mol and a melting point of 107-109°C. It is an important synthetic intermediate and has been used in the synthesis of a variety of biologically active compounds.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthetic Methodologies and Crystal Structures : The compound "4-Bromo-2-(4-fluorobenzyl)pyridazin-3(2H)-one" does not directly appear in the literature but has structural analogs that have been synthesized and analyzed for their crystal structures. For example, the synthesis and crystal structure analysis of complexes such as [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2] highlight the versatility of fluorobenzyl and bromobenzyl groups in coordination chemistry. These compounds exhibit unique crystal packing and intermolecular interactions, underscoring the role of the fluorobenzyl and bromobenzyl groups in affecting molecular conformation and stability (Jing & Img, 2003).

Anticorrosive Applications : An ionic liquid with a 4-fluorobenzyl component, specifically 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, has demonstrated significant anticorrosion efficiency for mild steel in acidic environments. This finding suggests the potential of 4-fluorobenzyl derivatives in developing green anticorrosive agents, with high inhibition efficiency and environmental compatibility (Bhaskaran et al., 2019).

Photophysical and Biological Applications

Photophysicochemical Properties : Zinc(II) phthalocyanine substituted with benzenesulfonamide units containing a Schiff base demonstrates promising photophysical and photochemical properties. This compound's good solubility, adequate fluorescence, singlet oxygen production, and photostability suggest its potential as a photosensitizer in photodynamic therapy for cancer treatment. The presence of benzenesulfonamide derivatives, including 4-fluorobenzyl groups, contributes to these favorable characteristics (Öncül et al., 2022).

Antifungal and Anticancer Activities : Compounds featuring bromobenzyl and fluorobenzyl groups have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, the synthesis and evaluation of new pyridazin-3(2H)-one derivatives have shown potential as anticancer, antiangiogenic, and antioxidant agents. These studies indicate that the incorporation of fluorobenzyl groups into pyridazinone scaffolds can significantly influence biological activity, offering a route to novel therapeutic agents (Kamble et al., 2015).

Propiedades

IUPAC Name |

4-bromo-2-[(4-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O/c12-10-5-6-14-15(11(10)16)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSDORCJOYEXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CC=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![3-benzyl-5,6-dimethyl-1-(4-methylbenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)